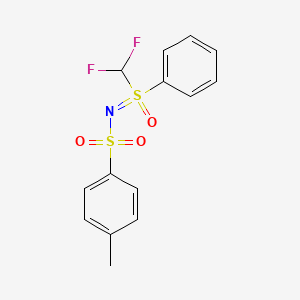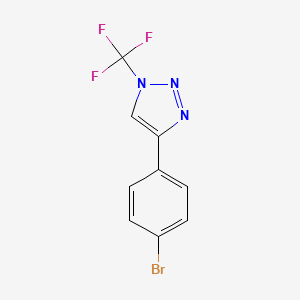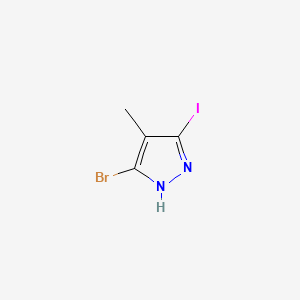
4-Pyridone-N-tetrafluorobromoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridone-N-tetrafluorobromoethane is a fluorinated pyridone derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and lipophilicity, making them valuable in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the light-mediated perfluoroalkylation using Langlois’ reagent (sodium trifluoromethylsulfinate), which proceeds without the need for photocatalysts or additives . This method allows for the functionalization of pyridones under mild conditions.
Industrial Production Methods
Industrial production of fluorinated pyridones often involves the chlorination and subsequent fluorination of methylated pyridines, followed by transformation into pyridones . This process is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridone-N-tetrafluorobromoethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Langlois’ reagent for perfluoroalkylation and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, perfluoroalkylation can introduce perfluoroalkyl groups into the pyridone ring, enhancing its properties .
Applications De Recherche Scientifique
4-Pyridone-N-tetrafluorobromoethane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Pyridone-N-tetrafluorobromoethane involves its interaction with molecular targets through its fluorinated and brominated functional groups. These interactions can modulate various biological pathways, although specific targets and pathways may vary depending on the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoropyridone: Another fluorinated pyridone with similar properties.
Trifluoromethylpyridines: Compounds with trifluoromethyl groups that share some properties with 4-Pyridone-N-tetrafluorobromoethane.
Uniqueness
This compound is unique due to the presence of both fluorine and bromine atoms, which impart distinct electronic effects and reactivity compared to other fluorinated pyridones .
Propriétés
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)13-3-1-5(14)2-4-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZRXVRIKHUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=O)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B8118680.png)






![3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8118758.png)


